

Impact of missed doses on efficacy in norgestrel acetate contraceptive studies

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Compound of Interest

Compound Name: Norgestrel

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Technical Support Center: Norgestrel Acetate Contraceptive Studies

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of missed doses on the efficacy of **norgestrel** acetate (NOMAC)-containing contraceptives, primarily focusing on the combined oral contraceptive containing 2.5 mg **norgestrel** acetate and 1.5 mg 17 β -estradiol (NOMAC-E2).

Frequently Asked Questions (FAQs)

Q1: What is the general contraceptive efficacy of the **norgestrel** acetate/17 β -estradiol (NOMAC-E2) combined oral contraceptive?

A1: Two large-scale, Phase III clinical trials (Mansour et al., 2011 and Westhoff et al., 2012) established the contraceptive efficacy of NOMAC-E2. The Pearl Index, which measures the number of pregnancies per 100 woman-years of use, was found to be low, indicating high contraceptive effectiveness.^{[1][2][3]} The results from these studies are summarized in the table below.

Q2: How do missed doses of NOMAC-E2 potentially impact its contraceptive efficacy?

A2: **Nomegestrol** acetate has a long elimination half-life of approximately 50 hours and exhibits high antigonadotropic activity.[4] These pharmacological properties contribute to maintained contraceptive effectiveness even when a dose is missed. Clinical studies have indicated no increased incidence of pregnancy with one missed pill or even with two missed pills during days 8 to 17 of the menstrual cycle. While these studies provide reassurance, specific quantitative data such as the Pearl Index for subgroups of users who missed doses were not explicitly reported in the primary publications of the major Phase III trials.

Q3: What were the instructions for missed pills in the pivotal clinical trials for NOMAC-E2?

A3: In the key clinical trials, the instructions for missed pills were less stringent for the NOMAC-E2 group compared to the comparator group (drospirenone/ethinylestradiol). This reflects the confidence in the forgiving nature of the NOMAC-E2 formulation due to the long half-life of **nomegestrol** acetate.

Troubleshooting Guide

Issue: A participant in our study missed a dose of the NOMAC-E2 contraceptive. What is the potential impact on ovulation inhibition?

Troubleshooting Steps:

- Assess the number of missed doses and the cycle day:
 - One missed active tablet: Contraceptive protection is generally not reduced if the user is less than 24 hours late in taking the tablet. The missed tablet should be taken as soon as remembered, and the subsequent tablets at the usual time.
 - More than one missed active tablet or if the user is 24 hours or more late: Contraceptive protection may be reduced. The user should take the last missed tablet as soon as remembered and continue with the scheduled doses. Additional contraceptive precautions (e.g., a barrier method) should be used for the next 7 days of uninterrupted active tablet-taking.
- Review Pharmacokinetic and Pharmacodynamic Data: Remember that **nomegestrol** acetate's long half-life provides a safety margin. Studies have shown that at a dosage of 2.5 mg, **nomegestrol** acetate effectively suppresses both ovulation and follicle development.[4]

- Consult Study Protocol: Always refer to your specific clinical trial protocol for detailed instructions on managing missed doses and reporting deviations.

Data Presentation

Table 1: Contraceptive Efficacy of NOMAC-E2 in Pivotal Phase III Clinical Trials

Study	Age Group (years)	Treatment Group	Number of Participants (n)	Woman-Years of Exposure	Number of Pregnancies	Pearl Index (95% CI)
Mansour et al. (2011)	18-35	NOMAC-E2	1,591	1057.6	4	0.38 (0.10-0.97)
18-50	NOMAC-E2	1,587	1292.5	4	0.31 (0.08-0.79)	
Westhoff et al. (2012)	18-35	NOMAC-E2	1,375	Not explicitly stated	12	1.27 (0.66-2.22)
18-50	NOMAC-E2	Not explicitly stated	946	12	1.13 (0.60-1.94)	

Experimental Protocols

1. Study Design of Pivotal Phase III Trials (Mansour et al., 2011 & Westhoff et al., 2012)

- Objective: To assess the contraceptive efficacy, cycle control, and tolerability of a monophasic combined oral contraceptive containing **nomegestrol** acetate (2.5 mg) and 17 β -estradiol (1.5 mg).
- Design: Randomized, open-label, comparative multicenter trials.
- Participants: Healthy women aged 18-50 years seeking contraception.
- Treatment Regimen:

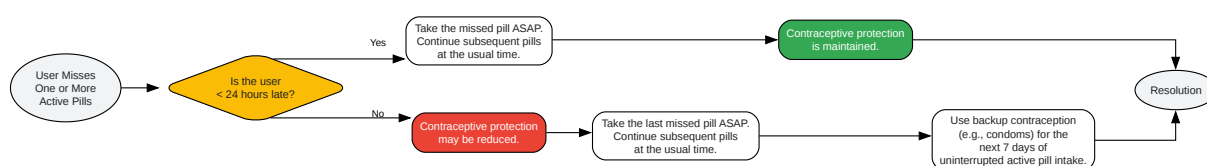
- Investigational Group: 24 days of active tablets containing 2.5 mg NOMAC and 1.5 mg E2, followed by 4 days of placebo tablets.
- Comparator Group: 21 days of active tablets containing 3 mg drospirenone and 30 µg ethinylestradiol, followed by 7 days of placebo tablets.
- Primary Endpoint: The Pearl Index, calculated as the number of on-treatment pregnancies per 100 woman-years of exposure.

2. Management of Missed Doses in Clinical Trials

The criteria for managing missed doses and the recommendation for backup contraception were less stringent for the NOMAC-E2 group compared to the comparator group in the pivotal trials.

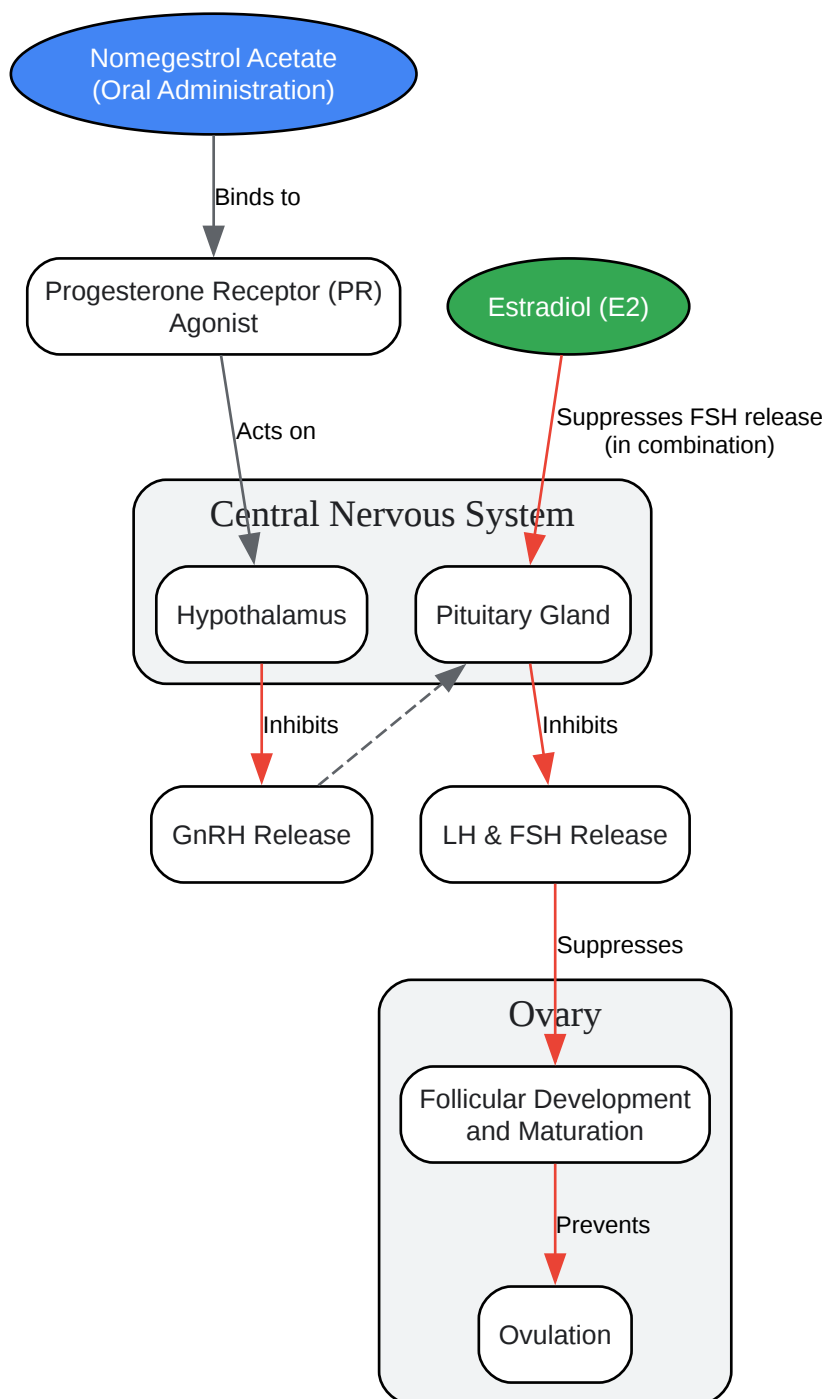
- NOMAC-E2 Group: Instructions typically allowed for a wider window for missed pills before recommending backup contraception, reflecting the long half-life of **nomegestrol** acetate.
- Comparator Group: Standard instructions for combined oral contraceptives were followed.

Visualizations



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Caption: Troubleshooting workflow for a missed dose of NOMAC-E2.



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Caption: Simplified signaling pathway for ovulation inhibition by NOMAC-E2.

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